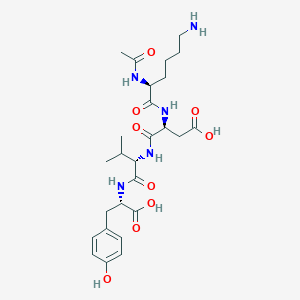

Acetyl tetrapeptide-2

説明

特性

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIMHIATVYROGF-XWUOBKMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757942-88-4 | |

| Record name | Acetyl tetrapeptide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TETRAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M24S4WZS8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetyl tetrapeptide-2 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Acetyl Tetrapeptide-2 (B611303)

Introduction

Acetyl Tetrapeptide-2, a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr, is a biomimetic of the youth hormone thymopoietin (B12651440).[1][2][3] As a signaling peptide, it is engineered to compensate for the age-related loss of thymic factors, which leads to a decline in skin regeneration and immune function.[1][4] Its primary mechanism revolves around stimulating the skin's structural elements to combat sagging and improve firmness, enhancing the cohesion between the extracellular matrix (ECM) and dermal cells, and modulating the skin's local immune response.[5][6][7] Marketed under trade names such as Uplevity™ and Thymulen 4, this peptide targets key biological pathways to restore a more youthful skin structure and function.[8][9][10]

Core Mechanism of Action 1: Extracellular Matrix Remodeling

A primary function of this compound is the comprehensive remodeling and reinforcement of the skin's extracellular matrix. This is achieved through a dual action of stimulating the synthesis of key structural proteins while simultaneously inhibiting their degradation.

Stimulation of Collagen and Elastin (B1584352) Synthesis

This compound directly interacts with fibroblasts, the dermal cells responsible for producing ECM components.[11] This interaction triggers a significant increase in the synthesis of Type I collagen and functional elastin, which are crucial for the skin's tensile strength and elasticity, respectively.[11][12][13] Clinical data has demonstrated a substantial increase in both proteins following treatment.[13][14]

The peptide's effect on elastin is particularly noteworthy. It enhances the proper assembly and functionality of elastic fibers by upregulating the expression of two critical glycoproteins: Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1).[3][6][12][13] FBLN5 is essential for organizing elastin into functional fibers, while LOXL1 is a key enzyme in the cross-linking of both collagen and elastin.[14] By increasing the production of these elements, this compound ensures the formation of a resilient and correctly structured elastic fiber network.[15]

Inhibition of ECM Degradation

Beyond stimulating protein synthesis, this compound also protects the existing ECM structure. It interferes with the enzymatic processes that break down collagen, specifically by inhibiting the activity of matrix metalloproteinases (MMPs).[2][5] This preventative action helps preserve the skin's structural integrity over time.

Core Mechanism of Action 2: Enhancement of Dermal Cohesion

The peptide strengthens the crucial connection between cells and the extracellular matrix, a property that diminishes with age and contributes to skin sagging.[5][6] It achieves this by upregulating the expression of genes involved in creating and maintaining focal adhesions—the molecular structures that anchor the cell's cytoskeleton to the ECM.[10][12] Key proteins in this process that are overexpressed include talin, zyxin, and various integrins.[12][15] By reinforcing these connections, this compound improves the biomechanical stability of the dermis, leading to a more structured and firm skin architecture.[13][16]

Core Mechanism of Action 3: Epidermal Regeneration and Immune Modulation

This compound's biomimicry of thymopoietin extends to reinforcing the skin's immune defenses and regenerative capacity.[1][11] It acts directly on epidermal keratinocytes, stimulating their proliferation and metabolic activity.[1][9] This action helps to regenerate the epidermis, strengthening its barrier function against environmental stressors and reducing water loss.[2][5]

Furthermore, the peptide stimulates keratinocytes to produce Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][3][9] GM-CSF is a cytokine that plays a crucial role in the skin's immune response by promoting the maturation and activation of Langerhans cells, the resident antigen-presenting cells of the epidermis.[9] This fortified immune surveillance helps protect the skin from pathogens and environmental damage.[1][3]

Quantitative Efficacy Data

The biological activity of this compound has been quantified in a range of in-vitro and in-vivo studies.

Table 1: Summary of In-Vitro Efficacy Data

| Parameter Measured | Result | Study Context |

| Cellular Growth (Keratinocytes) | ▲ 51% increase in 5 days | Keratinocyte density measurement[1] |

| Keratin Production | ▲ 75% increase | Enhanced metabolic activity of keratinocytes[1] |

| Keratohyalin Production | ▲ 28% increase | Enhanced metabolic activity of keratinocytes[1] |

| GM-CSF Production | ▲ 450% increase in 5 days | Cytokine production by keratinocytes[1] |

| FBLN5 Promoter Activity | ▲ 1.2-fold increase | Gene expression analysis at 1 mg/mL[14] |

| LOXL1 Promoter Activity | ▲ 1.3-fold increase | Gene expression analysis at 1 mg/mL[14] |

| FBLN5 Protein Levels | ▲ 2.3-fold increase | Protein expression analysis vs. placebo[15] |

| LOXL1 Protein Levels | ▲ 1.7-fold increase | Protein expression analysis vs. placebo[15] |

Table 2: Summary of In-Vivo / Clinical Efficacy Data

| Parameter Measured | Result | Study Context |

| Type I Collagen Synthesis | ▲ 47.3% increase | Clinical data analysis[7][13][14] |

| Elastin Fiber Synthesis | ▲ 21.7% increase | Clinical data analysis[13][14] |

| General Skin Elasticity | ▲ 16% increase | 56-day study with 2% Uplevity™ solution[8] |

| Maximal Skin Deformation | ▼ 25.2% decrease | 56-day study with 2% Uplevity™ solution[8] |

| Skin Sagging | ▼ 0.13 cm decrease | 56-day study measuring facial contour[8] |

| Skin Indentation (Firmness) | ▼ 9.5% decrease | 2% concentration study[14] |

| Collagen Fragmentation (Upper) | ▼ 39.6% decrease | 2% concentration study, indicating restructuring[14] |

| Collagen Fragmentation (Deeper) | ▼ 37.9% decrease | 2% concentration study, indicating restructuring[14] |

Experimental Protocols

Detailed methodologies for all cited studies are not publicly available. However, the protocol for a key in-vitro study assessing the peptide's effect on keratinocytes provides insight into the experimental approach.

Methodology: Keratinocyte Stiffness and Gene Expression Analysis

-

Cell Line: Immortalized human keratinocytes (HaCaT) were used.[17]

-

Treatment: Cultured HaCaT cells were treated with this compound dissolved in DMEM medium at concentrations ranging from 0.05 to 50 µg/mL. The exposure period was 48 hours.[16][17]

-

Analysis of Cell Stiffness:

-

Technique: Atomic Force Microscopy (AFM) was employed to measure the mechanical properties (stiffness) of individual keratinocytes.[17]

-

Procedure: Measurements were taken after the 48-hour exposure period at a controlled indentation depth of 200 nm. The results indicated an increase in cell stiffness for cells treated with this compound.[17]

-

-

Analysis of Gene Expression:

-

Technique: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) was used to assess the relative mRNA expression of genes related to cell adhesion and structure.[16]

-

Procedure: After 48 hours of treatment, RNA was extracted from the HaCaT cells and analyzed. The study measured the expression of genes such as ACTN1 (Actinin Alpha 1), ITGB4 (Integrin Subunit Beta 4), and COL17A1 (Collagen Type XVII Alpha 1). Results showed that the peptide could significantly alter the expression of these genes in a concentration-dependent manner.[16]

-

Conclusion

This compound operates through a multi-faceted mechanism of action that addresses key factors in skin aging. By mimicking the regenerative signals of thymopoietin, it effectively remodels the extracellular matrix, enhances dermal-epidermal cohesion, and bolsters the skin's innate immune defenses. Its ability to simultaneously increase the synthesis of collagen and functional elastin, while also upregulating the machinery for cellular adhesion, provides a robust defense against gravitational aging and loss of firmness. The quantitative data from both in-vitro and in-vivo studies substantiates its efficacy, positioning this compound as a scientifically validated and potent ingredient for advanced anti-aging applications in drug and cosmetic development.

References

- 1. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]

- 2. us.typology.com [us.typology.com]

- 3. This compound | 757942-88-4 | Benchchem [benchchem.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. uk.typology.com [uk.typology.com]

- 6. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]

- 7. This compound - MOL Changes [molchanges.com]

- 8. dermasensa.com [dermasensa.com]

- 9. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]

- 10. specialchem.com [specialchem.com]

- 11. This compound Skin Benefits price-Acetyl Tetrapeptide-2 Skin Benefits suppliers-Acetyl Tetrapeptide-2 Skin Benefits manufacturer [aushealthingredients.com]

- 12. experchem.com [experchem.com]

- 13. skintellect.com.au [skintellect.com.au]

- 14. Uplevity™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 15. lotioncrafter.com [lotioncrafter.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl Tetrapeptide-2: A Deep Dive into the Biomimetic Properties of a Thymopoietin Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-2 (B611303) is a synthetic, N-acetylated tetrapeptide with the amino acid sequence Ac-Lys-Asp-Val-Tyr.[1][2] It is engineered as a biomimetic of thymopoietin (B12651440), a hormone produced by the thymus gland that plays a crucial role in regulating the immune system and cellular regeneration.[1][3] With age, the thymus gland atrophies, leading to a decline in thymopoietin levels, which is considered a biomarker of aging.[3] This decline contributes to diminished skin immune defenses and reduced regenerative capacity. Acetyl Tetrapeptide-2 compensates for this age-related loss by mimicking the action of thymopoietin, thereby stimulating the skin's own defense and repair mechanisms.[3][4] This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, outlining experimental protocols, and visualizing its molecular pathways and experimental workflows.

Introduction to this compound

This compound, also known by trade names such as Thymulen® 4 and Peptigravity™, is a cosmetic active ingredient designed to combat the signs of aging by targeting the loss of skin firmness and elasticity.[2][5] Its primary function is to replicate the biological activity of thymopoietin, a 49-amino acid polypeptide hormone essential for T-cell differentiation and overall immune competence.[1][3] In the context of skin science, thymopoietin reinforces immune surveillance and stimulates the growth and differentiation of epidermal cells.[3] this compound is a fragment of this hormone, specifically designed for enhanced stability and skin penetration through N-terminal acetylation.[1][6] It acts on keratinocytes to trigger a cascade of regenerative and defensive processes, effectively rejuvenating mature skin at a cellular level.[5]

Biomimetic Properties and Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism that mimics the natural functions of thymopoietin in the skin.

Stimulation of Cutaneous Immune Defenses

One of the primary actions of this compound is the reinforcement of the skin's immune system. It acts topically on keratinocytes, inducing the synthesis and release of paracrine and autocrine mediators.[5] A key mediator stimulated is the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][5] This cytokine is pivotal for the maturation and activation of Langerhans cells, the resident antigen-presenting cells of the epidermis.[1][5] By boosting the Langerhans cell network, this compound enhances the skin's ability to mount an effective immune response, a function that typically declines with age.[3][5]

Epidermal Regeneration and Barrier Function

The GM-CSF stimulated by this compound also promotes the proliferation and renewal of keratinocytes.[1][5][7] This action helps to regenerate the epidermis, strengthen the skin's barrier function against external stressors, and prevent transepidermal water loss.[8][9] Studies have demonstrated that this compound can significantly increase keratinocyte density.[1]

Enhancement of Extracellular Matrix (ECM) and Dermal Cohesion

A significant aspect of skin aging is the degradation and disorganization of the extracellular matrix, leading to sagging and loss of firmness. This compound counteracts this by stimulating the synthesis of key structural proteins.[2][8][10]

-

Collagen and Elastin (B1584352) Synthesis: It upregulates the gene expression for Type I collagen and functional elastin.[1][2][10]

-

Elastin Fiber Assembly: It activates the expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), two glycoproteins essential for the proper assembly and organization of elastin fibers.[1][2][10]

-

Dermo-Epidermal Junction: It enhances the cohesion between cells and the extracellular matrix by upregulating genes associated with focal adhesions, such as talin, zyxin, and integrins.[11][12] This improves the structural integrity of the dermo-epidermal junction, which weakens with age.[5]

Quantitative Data Presentation

The efficacy of this compound has been quantified in various in vitro and clinical studies. The following tables summarize the key findings.

| In Vitro Study Metric | Concentration | Result | Reference |

| GM-CSF Production Increase | Not Specified | 450% | [1] |

| Keratinocyte Density Increase | Not Specified | 51% (within 5 days) | [1] |

| HaCaT Cell Stiffness | 0.5 - 50 µg/mL | Dose-dependent increase | [13][14] |

| COL17A1 mRNA Expression | 0.5 µg/mL | Significant upregulation | [12][13] |

| ACTN1, ITGB4, COL17A1 mRNA | 50 µg/mL | Significant downregulation | [12][13] |

| Clinical Study Metric | Duration | Result | Reference |

| Type I Collagen Increase | 56 days | 47.3% | [10] |

| Elastin Fibers Increase | 56 days | 21.7% | [10] |

| Visual Elasticity Increase | 56 days | 16% | [10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and mechanisms of action for this compound.

References

- 1. This compound | 757942-88-4 | Benchchem [benchchem.com]

- 2. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]

- 3. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]

- 6. Acetyl tetrapeptide: A multifunctional biomimetic peptide - Creative Peptides [creative-peptides.com]

- 7. nbinno.com [nbinno.com]

- 8. uk.typology.com [uk.typology.com]

- 9. us.typology.com [us.typology.com]

- 10. skintellect.com.au [skintellect.com.au]

- 11. experchem.com [experchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of Acetyl Tetrapeptide-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-2 (B611303) is a synthetic peptide that has garnered significant interest in dermatology and cosmetology for its anti-aging and skin-firming properties. This technical guide provides a comprehensive overview of the known downstream signaling pathways activated by Acetyl tetrapeptide-2. By mimicking the effects of the endogenous hormone thymopoietin (B12651440), this peptide stimulates a cascade of cellular responses in the skin, primarily targeting keratinocytes and fibroblasts. The core mechanisms involve the upregulation of extracellular matrix (ECM) proteins, enhancement of the skin's immune defenses, and promotion of cellular cohesion. This document details the molecular interactions, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is a biomimetic peptide that compensates for the age-related decline in thymic factors, thereby helping to restore a more youthful cellular function in the skin.[1] Its primary functions include stimulating the production of essential structural proteins like collagen and elastin (B1584352), which are fundamental for skin firmness and elasticity.[2] This guide will dissect the signaling cascades initiated by this compound, focusing on its influence on gene expression and protein synthesis within the dermal and epidermal layers.

Core Signaling Pathways

This compound orchestrates its effects through a multi-faceted approach, influencing several key signaling pathways that govern skin health and integrity.

Thymopoietin-like Signaling and Epidermal Regeneration

This compound is believed to mimic the action of thymopoietin, a hormone produced by the thymus gland.[3] This mimetic activity is central to its regenerative effects on the epidermis.

One of the key downstream effects of this pathway is the stimulation of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) production by keratinocytes.[1] GM-CSF is a cytokine that plays a crucial role in skin homeostasis by promoting the renewal of keratinocytes and the maturation of Langerhans cells, which are pivotal for the skin's immune response.[1]

Extracellular Matrix Remodeling

A significant effect of this compound is its ability to stimulate the synthesis and proper assembly of key extracellular matrix components, particularly elastin and collagen. This is achieved through the upregulation of specific genes in fibroblasts.

This compound has been shown to increase the gene expression of Lysyl Oxidase-Like 1 (LOXL1) and Fibulin-5 (FBLN5).[4][5] LOXL1 is a critical enzyme that cross-links tropoelastin molecules to form mature, functional elastin fibers.[4] FBLN5 is an essential protein that binds to tropoelastin and integrins on fibroblasts, thereby facilitating the assembly of elastin fibers.[4]

This compound also stimulates the production of collagen, a key structural protein for skin strength. While the precise signaling intermediates are still under investigation, it is widely accepted that signal peptides can activate the Transforming Growth Factor-beta (TGF-β) pathway, a major regulator of collagen synthesis.[6] This pathway typically involves the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of collagen genes.

Quantitative Data Summary

Several studies have quantified the effects of this compound on various cellular and molecular parameters. The following tables summarize key findings.

| Parameter | Cell Type | Treatment Concentration | Incubation Time | Result | Reference |

| Cellular Growth (Keratinocyte Density) | Keratinocytes | Not specified | 5 days | 51% increase | [7] |

| Keratin Production | Keratinocytes | Not specified | Not specified | 75% increase | [7] |

| Keratohyalin Production | Keratinocytes | Not specified | Not specified | 28% increase | [7] |

| GM-CSF Production | Keratinocytes | Not specified | Not specified | Significant increase | [3] |

| Cell Stiffness | HaCaT Keratinocytes | 0.05 - 50 µg/ml | 48 hours | Increased stiffness | [8] |

| ACTN1 mRNA Expression | HaCaT Keratinocytes | 0.5 - 50 µg/ml | 48 hours | Down-regulated | [8] |

| ITGB4 mRNA Expression | HaCaT Keratinocytes | 0.5 - 50 µg/ml | 48 hours | Down-regulated | [8] |

| COL17A1 mRNA Expression | HaCaT Keratinocytes | 0.5 - 50 µg/ml | 48 hours | Down-regulated | [8] |

| LOXL1 Gene Expression | Not specified | Not specified | Not specified | Upregulated | [4][5] |

| FBLN5 Gene Expression | Not specified | Not specified | Not specified | Upregulated | [4][5] |

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide, based on the available literature.

Treatment of HaCaT Keratinocytes and Gene Expression Analysis

Objective: To investigate the effect of this compound on the gene expression of immortalized human keratinocytes (HaCaT).

Materials:

-

Immortalized human keratinocytes (HaCaT cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound (P1) solution

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., PureLink RNA Mini Kit)

-

cDNA synthesis kit (e.g., First Strand cDNA Synthesis kit)

-

Primers for target genes (ACTN1, ITGB4, COL17A1) and a reference gene (e.g., GAPDH)

-

Real-time quantitative PCR (qPCR) system and reagents

Procedure:

-

Cell Culture: HaCaT cells are cultured in complete DMEM in a humidified incubator at 37°C with 5% CO2.

-

Peptide Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

The culture medium is removed, and cells are washed with PBS.

-

This compound is dissolved in complete DMEM to achieve final concentrations ranging from 0.05 to 50 µg/ml.

-

The peptide solutions are added to the cells. A control group with only culture medium is included.

-

The plates are incubated for 48 hours at 37°C and 5% CO2.[8]

-

-

RNA Extraction:

-

After incubation, the treatment medium is removed, and cells are washed with PBS.

-

Total cellular RNA is extracted from the cells using an RNA extraction kit according to the manufacturer's protocol.[8]

-

-

cDNA Synthesis:

-

The concentration and purity of the extracted RNA are determined.

-

A specific amount of total RNA (e.g., five micrograms) is reverse transcribed into cDNA using a cDNA synthesis kit as per the manufacturer's instructions.[8]

-

-

Gene Expression Quantification (qPCR):

-

The expression levels of the target genes (ACTN1, ITGB4, COL17A1) and the reference gene are quantified by real-time PCR.

-

The relative mRNA expression is calculated using a suitable method (e.g., the 2-ΔΔCt method).[8]

-

Conclusion and Future Directions

This compound demonstrates a robust mechanism of action centered on mimicking thymopoietin and stimulating key components of the extracellular matrix. Its ability to upregulate GM-CSF, LOXL1, and FBLN5 provides a clear basis for its observed effects on skin regeneration, firmness, and elasticity. While the general signaling pathways have been outlined, further research is warranted to elucidate the specific intracellular signaling intermediates, such as the precise receptors on keratinocytes and fibroblasts and the involvement of specific Smad proteins in the TGF-β pathway. A deeper understanding of these molecular details will undoubtedly pave the way for more targeted and effective applications of this compound in dermatological and cosmetic formulations.

References

- 1. WO2008045766A2 - Method for treating skin - Google Patents [patents.google.com]

- 2. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound | 757942-88-4 | Benchchem [benchchem.com]

- 4. US11052032B2 - Peptide compositions and methods for ameliorating skin laxity and body contour - Google Patents [patents.google.com]

- 5. This compound - MOL Changes [molchanges.com]

- 6. Collagen peptides promote skin collagen synthesis by modulating the gut microbiota and activating the TGF-β pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]

- 8. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl Tetrapeptide-2: A Deep Dive into its Proliferative Effects on Keratinocytes

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-2 (B611303) has emerged as a significant bioactive peptide in the field of dermatology and cosmetic science, primarily recognized for its role in skin regeneration and anti-aging. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the proliferative effects of acetyl tetrapeptide-2 on human keratinocytes. Through a detailed examination of its signaling pathways, supported by quantitative data from in-vitro studies and explicit experimental methodologies, this document serves as an in-depth resource for professionals engaged in dermatological research and the development of novel therapeutic and cosmetic agents.

Introduction

The epidermis, the outermost layer of the skin, is a dynamic tissue characterized by a constant process of self-renewal, driven by the proliferation and differentiation of keratinocytes. With age and environmental stressors, the proliferative capacity of these cells diminishes, leading to a decline in skin barrier function and the visible signs of aging. This compound, a synthetic peptide, has been shown to counteract these effects by stimulating keratinocyte proliferation and enhancing the production of key structural proteins. This guide elucidates the scientific basis for these effects, providing a granular view of the peptide's interaction with keratinocytes.

Mechanism of Action: A Thymopoietin-Mimetic Effect

This compound is understood to function as a biomimetic of thymopoietin (B12651440), a hormone produced by the thymus gland that plays a crucial role in the maturation of T-cells and overall immune function. With age, the thymus gland involutes, leading to a decline in thymopoietin levels and a subsequent reduction in various cellular regenerative processes, including those in the skin.

By mimicking thymopoietin, this compound is proposed to compensate for this age-related loss. Its primary mode of action on keratinocytes is the induction of paracrine and autocrine mediators, most notably Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] This cytokine is a potent mitogen for keratinocytes, directly stimulating their proliferation and renewal.[2][3]

Signaling Pathways

The binding of this compound to its putative receptor on keratinocytes initiates a signaling cascade that culminates in the upregulation of GM-CSF production. While the direct receptor for this compound on keratinocytes is not yet fully characterized, the downstream effects of GM-CSF are well-documented. GM-CSF binds to its receptor (GM-CSFR) on the keratinocyte cell surface, which is composed of an alpha and a beta subunit. This binding event triggers the activation of several intracellular signaling pathways crucial for cell proliferation:

-

JAK/STAT Pathway: The binding of GM-CSF to its receptor leads to the activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, including those involved in cell cycle progression and proliferation.[2][4][5]

-

MAPK Pathway: The GM-CSF receptor can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is a central regulator of cell proliferation and survival.[5][6]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical downstream effector of GM-CSF receptor activation. This pathway is known to promote cell survival and proliferation in keratinocytes.[4][5][7][8][9]

The concerted activation of these pathways leads to the transcriptional upregulation of genes that drive the keratinocyte cell cycle forward, resulting in increased proliferation.

Caption: Signaling pathway of this compound in keratinocytes.

Quantitative Data on Keratinocyte Proliferation

In-vitro studies have provided quantitative evidence of the proliferative effects of this compound on keratinocytes. These studies demonstrate a significant increase in both cell number and the production of key epidermal proteins.

| Parameter | Result | Study Duration | Reference |

| Keratinocyte Density | 51% increase | 5 days | [2] |

| Keratin Production | 75% increase | Not specified | [2] |

| Keratohyalin Production | 28% increase | Not specified | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the effect of this compound on keratinocyte proliferation. These protocols are based on established techniques and can be adapted for specific research needs.

Cell Culture

-

Cell Line: Immortalized human keratinocytes (HaCaT) are a commonly used and appropriate model.[10]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

This compound Treatment

-

Preparation: this compound is dissolved in sterile, distilled water or a suitable buffer to create a stock solution.

-

Treatment: The stock solution is further diluted in culture medium to achieve the desired final concentrations for treatment. A range of concentrations (e.g., 0.05 to 50 µg/ml) is typically used to assess dose-dependent effects.[10] A vehicle control (the solvent used to dissolve the peptide) should be included in all experiments.

-

Incubation: Cells are incubated with the this compound-containing medium for a specified period (e.g., 24, 48, or 72 hours) prior to analysis.[10]

Keratinocyte Proliferation Assays

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for the desired duration.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM and incubate.

-

Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

-

Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.

Caption: Workflow for assessing keratinocyte proliferation.

Conclusion

This compound demonstrates a clear and quantifiable proliferative effect on human keratinocytes. This activity is primarily mediated through its thymopoietin-mimetic function, leading to the increased production of GM-CSF and the subsequent activation of key signaling pathways, including JAK/STAT, MAPK, and PI3K/Akt. The provided experimental protocols offer a robust framework for the further investigation and characterization of this and other bioactive peptides. For researchers and developers in the fields of dermatology and cosmetic science, this compound represents a promising ingredient for formulations aimed at promoting skin regeneration and combating the signs of aging. Further research into its specific receptor interactions and the long-term effects on epidermal homeostasis will continue to enhance our understanding and application of this potent tetrapeptide.

References

- 1. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]

- 2. The Roles of Growth Factors in Keratinocyte Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keratinocyte-derived granulocyte-macrophage colony stimulating factor accelerates wound healing: Stimulation of keratinocyte proliferation, granulation tissue formation, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GM-CSF-Dependent Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoinositide 3-kinase signaling to Akt promotes keratinocyte differentiation versus death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Acetyl Tetrapeptide-2 on Gene Expression in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-2 (B611303), a biomimetic peptide derived from the youth hormone thymopoietin, has emerged as a significant modulator of skin cellular functions. This technical guide delves into the current understanding of Acetyl tetrapeptide-2's impact on gene expression in dermal fibroblasts, the primary cell type responsible for maintaining the skin's structural integrity. By compiling and analyzing available data, this document aims to provide a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development. The guide summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes the key signaling pathways influenced by this tetrapeptide.

Introduction

Dermal fibroblasts are pivotal in the synthesis and remodeling of the extracellular matrix (ECM), which provides structural and biochemical support to the surrounding cells. The age-related decline in fibroblast activity leads to a reduction in ECM components like collagen and elastin, resulting in visible signs of aging such as wrinkles and loss of firmness. This compound, also known by trade names such as Uplevity™ and Thymulen® 4, is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr. It is designed to mimic the action of thymopoietin, a hormone that regulates immune function and cell maturation.[1] In the context of skin, this compound is purported to counteract the effects of aging by modulating gene expression in skin cells, thereby enhancing the skin's structural framework.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by influencing key signaling pathways that govern the expression of genes crucial for dermal structure and function. The primary mechanism involves the upregulation of genes responsible for cellular adhesion and the synthesis of critical ECM proteins.

Enhancement of Cellular Adhesion

The peptide has been shown to upregulate the expression of genes involved in focal adhesions, which are multiprotein structures that link the actin cytoskeleton of the cell to the surrounding ECM.[2] Key genes in this pathway include those encoding for talin, zyxin, and integrins. By strengthening these connections, this compound improves the cohesion between dermal fibroblasts and the ECM, leading to a more organized and resilient dermal structure.[2][3]

References

Acetyl Tetrapeptide-2: An In-depth Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-2 (B611303), a synthetic biomimetic peptide derived from the youth hormone thymopoietin (B12651440), has garnered significant interest for its diverse applications in skincare, primarily for its firming and regenerative properties.[1][2][3] Emerging evidence, however, points towards a potent immunomodulatory and anti-inflammatory capacity. This technical guide provides a comprehensive investigation into the anti-inflammatory properties of Acetyl tetrapeptide-2. It consolidates available data on its mechanisms of action, including cytokine modulation and its influence on key inflammatory signaling pathways. Detailed experimental protocols for assessing its anti-inflammatory efficacy are presented, alongside quantitative data from relevant studies to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized through structured diagrams to provide a clear and concise understanding of its biological activity. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound in inflammatory skin conditions.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic skin diseases, including atopic dermatitis, psoriasis, and rosacea. The management of cutaneous inflammation often relies on corticosteroids and calcineurin inhibitors, which can be associated with significant side effects. This has spurred the search for novel, targeted anti-inflammatory agents with improved safety profiles. Peptides, with their high specificity and favorable safety, have emerged as promising candidates.

This compound, with the amino acid sequence Ac-Lys-Asp-Val-Tyr, is a biomimetic of thymopoietin, a hormone produced by the thymus gland that plays a crucial role in the maturation and differentiation of immune cells.[2][3] By mimicking thymopoietin, this compound is proposed to boost the skin's innate immune defenses and modulate inflammatory responses.[1][4] This guide delves into the scientific evidence supporting these claims.

Mechanism of Action: Immunomodulation and Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism centered on modulating the skin's immune response.

2.1. Thymopoietin Mimicry and Immune System Stimulation:

As a biomimetic of thymopoietin, this compound compensates for the age-related decline in this crucial hormone.[5] It is believed to interact with keratinocytes, inducing the synthesis of paracrine and autocrine mediators that bolster the skin's immune surveillance.[2]

2.2. Cytokine Modulation:

A key aspect of its anti-inflammatory activity is the modulation of cytokine secretion.[1] In vitro studies have indicated that this compound can decrease the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[3][4] TNF-α is a pivotal mediator in many inflammatory skin conditions.

Furthermore, this compound stimulates the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) by keratinocytes.[2] GM-CSF is a cytokine that plays a role in the maturation of Langerhans cells, the skin's resident antigen-presenting cells, and stimulates keratinocyte renewal, which can contribute to the restoration of a healthy epidermal barrier.[1][2]

A closely related acetylated tetrapeptide, N-acetyl-Arg-Leu-Tyr-Glu (Ac-RLYE), has been studied in a murine model of atopic dermatitis, providing more detailed insights into cytokine modulation. Topical application of Ac-RLYE was found to markedly downregulate the gene expression of pro-inflammatory cytokines associated with Th1 (IFN-γ, TNF-α), Th2 (IL-4, IL-5, IL-13), and Th17 (IL-17, IL-23) immune responses.[6]

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited in publicly available literature, the study on the analogous peptide, Ac-RLYE, in a house dust mite (HDM)-induced atopic dermatitis murine model provides valuable comparative data.[6]

Table 1: Effect of Ac-RLYE on Dermatitis Severity and Skin Barrier Function in an Atopic Dermatitis Murine Model [6]

| Parameter | Vehicle Control | 0.1% Ac-RLYE | Tacrolimus (B1663567) (Positive Control) |

| Dermatitis Score (at Day 48) | 7.8 ± 0.8 | 4.5 ± 2.4 | 4.5 ± 2.4 |

| Filaggrin (FLG) Level (pg/mL) | 1150.3 ± 146.8 | Significantly Increased | Significantly Increased |

Table 2: Effect of Ac-RLYE on Inflammatory Cell Infiltration and IgE Levels in an Atopic Dermatitis Murine Model [6]

| Parameter | Vehicle Control | 0.1% Ac-RLYE | Tacrolimus (Positive Control) |

| Mast Cell Infiltration (cells/mm²) | Significantly Increased vs. Normal | Significantly Reduced | Significantly Reduced |

| Serum IgE Levels | Significantly Increased vs. Normal | Significantly Reduced | Significantly Reduced |

Table 3: Effect of Ac-RLYE on Pro-inflammatory Cytokine Gene Expression in an Atopic Dermatitis Murine Model [6]

| Cytokine Gene | Treatment Group | Result |

| Th1 | ||

| IFN-γ | 0.1% Ac-RLYE | Markedly Downregulated |

| TNF-α | 0.1% Ac-RLYE | Markedly Downregulated |

| Th2 | ||

| IL-4 | 0.1% Ac-RLYE | Markedly Downregulated |

| IL-5 | 0.1% Ac-RLYE | Markedly Downregulated |

| IL-13 | 0.1% Ac-RLYE | Markedly Downregulated |

| Th17 | ||

| IL-17 | 0.1% Ac-RLYE | Markedly Downregulated |

| IL-23 | 0.1% Ac-RLYE | Markedly Downregulated |

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its proposed mechanisms of action, several pathways are likely involved.

4.1. Proposed Signaling Pathway for this compound:

As a thymopoietin mimetic that stimulates GM-CSF production in keratinocytes, this compound likely initiates a signaling cascade that leads to the modulation of immune cell activity and keratinocyte proliferation. This would involve downstream signaling from the GM-CSF receptor.

Proposed signaling cascade for this compound in the skin.

4.2. VEGFR-2 Signaling Pathway (as demonstrated by Ac-RLYE):

The related peptide, Ac-RLYE, has been shown to be a selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] VEGF-A/VEGFR-2 signaling is implicated in the increased vascular permeability seen in inflammatory conditions like atopic dermatitis. By blocking this pathway, Ac-RLYE reduces vessel leakage and the subsequent infiltration of inflammatory cells.

Inhibitory action of Ac-RLYE on the VEGFR-2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of this compound.

5.1. In Vitro Assay: TNF-α Inhibition in LPS-Stimulated Macrophages

This assay determines the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Workflow for in vitro TNF-α inhibition assay.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., dexamethasone). Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.

5.2. In Vivo Assay: Murine Model of Atopic Dermatitis

This protocol, adapted from the study on Ac-RLYE, evaluates the in vivo efficacy of topically applied this compound in a house dust mite (HDM)-induced atopic dermatitis model.[6]

Workflow for in vivo atopic dermatitis model.

Methodology:

-

Animals: Use specific pathogen-free male NC/Nga mice, a model for atopic dermatitis.

-

Acclimatization: House the mice for one week under controlled conditions.

-

Induction of Atopic Dermatitis: Induce AD-like skin lesions by applying a commercially available house dust mite (HDM) extract (e.g., Biostir-AD) to the dorsal skin and ears as per the manufacturer's protocol.

-

Treatment Groups: Divide the mice into groups: vehicle control, positive control (e.g., 0.1% tacrolimus ointment), and different concentrations of this compound formulation.

-

Topical Application: Apply the respective treatments to the lesional skin daily for 4 weeks.

-

Evaluation of Clinical Symptoms: Monitor and score the severity of dermatitis (erythema/hemorrhage, edema, excoriation/erosion, scaling/dryness) weekly.

-

Sample Collection: At the end of the study, collect blood samples for serum IgE analysis and skin tissue for histological examination and gene expression analysis.

-

Histological Analysis: Stain skin sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration, and with Toluidine Blue to quantify mast cells.

-

Gene Expression Analysis: Isolate RNA from skin tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key pro-inflammatory cytokine genes.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent for dermatological applications. Its mechanism, rooted in mimicking the immunomodulatory hormone thymopoietin, suggests a capacity to not only suppress inflammatory mediators like TNF-α but also to promote epidermal regeneration through the stimulation of GM-CSF. While direct quantitative data on its anti-inflammatory potency is still emerging, studies on structurally similar peptides provide compelling evidence for its potential to significantly ameliorate inflammatory skin conditions by modulating key cytokine pathways. The experimental protocols outlined in this guide offer a robust framework for further investigation into its precise mechanisms and therapeutic efficacy. Future research should focus on elucidating the downstream signaling pathways of this compound and conducting clinical trials to validate its use in the treatment of inflammatory skin diseases.

References

- 1. Thymulen®4 | this compound | Skincare Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 2. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]

- 3. us.typology.com [us.typology.com]

- 4. uk.typology.com [uk.typology.com]

- 5. This compound (Explained + Products) [incidecoder.com]

- 6. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl Tetrapeptide-2: A Technical Guide to its Role in Hair Follicle Regeneration

Executive Summary: Acetyl Tetrapeptide-2 (B611303) is a synthetic, biomimetic peptide emerging as a promising agent in the field of hair follicle regeneration. Modeled after the youth hormone thymopoietin (B12651440), its mechanism of action is multifaceted, focusing on enhancing the structural integrity of the follicular microenvironment, modulating inflammatory responses, and promoting the proliferation of key follicular cells. This technical guide synthesizes the current preclinical data on Acetyl Tetrapeptide-2, detailing its molecular mechanisms, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy. Quantitative data from in vitro studies are presented, and key distinctions from other hair growth peptides, such as Acetyl Tetrapeptide-3, are clarified to provide a comprehensive resource for researchers and drug development professionals.

Introduction to this compound

This compound is a four-amino-acid peptide (Sequence: N-Acetyl-Lys-Asp-Val-Tyr) designed to mimic the biological activity of thymopoietin, a hormone produced by the thymus gland that regulates immune responses and cell maturation.[1][2][3] Initially investigated for its skin-firming and anti-aging properties, its role in tissue regeneration has led to its exploration in the context of hair follicle health.[2][4] Its primary functions revolve around strengthening the dermal-epidermal junction, stimulating the extracellular matrix (ECM), and fostering a healthier environment for hair growth.[1][2]

Chemical Properties:

-

INCI Name: this compound[1]

Mechanism of Action in Hair Follicle Regeneration

The therapeutic potential of this compound in hair health stems from its ability to influence multiple biological processes that govern follicle stability and growth.

2.1 Stimulation of Extracellular Matrix (ECM) Proteins A robust extracellular matrix is critical for anchoring the hair follicle within the dermis. This compound promotes the synthesis of key structural proteins, including Type I collagen and functional elastin (B1584352).[1][2] This action helps to fortify the ECM, improve the integrity of the dermal-epidermal junction, and enhance the physical support structure for the hair follicle.[2]

2.2 Proliferation of Follicular Keratinocytes Keratinocytes are the primary cell type in the epidermis and hair follicle, responsible for producing the hair shaft. This compound has been shown to significantly increase the proliferation of interfollicular keratinocytes.[1][2] In vitro studies have demonstrated that it can increase keratinocyte density and boost the production of keratin, the fundamental protein component of hair.[4]

2.3 Anti-Inflammatory and Hair Cycle Modulation Chronic micro-inflammation around the hair follicle is a known contributor to hair loss, as it can prematurely push the follicle from the growth (anagen) phase into the regression (catagen) phase. This compound exhibits anti-inflammatory properties by decreasing the expression of Tumor Necrosis Factor-alpha (TNF-α).[1][2] TNF-α is a pro-inflammatory and pro-apoptotic cytokine that can shorten the anagen phase.[1][2] By inhibiting this cytokine, this compound is proposed to help prolong the anagen phase and delay the onset of catagen, thereby supporting a healthier hair growth cycle.[1][2]

2.4 Immune System Support As a thymopoietin mimic, this compound is believed to bolster the skin's local immune defenses.[3][4] It stimulates keratinocytes to produce Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a cytokine that promotes the renewal of the epidermis and the maturation of Langerhans cells, the resident immune cells of the epidermis.[3] This helps to maintain a homeostatic and resilient scalp environment.

Key Signaling Pathways

While the precise receptor and downstream signaling cascade for this compound is not fully elucidated, its observed biological effects suggest modulation of several key pathways critical to hair follicle physiology.

-

ECM Regulation: The peptide likely interacts with fibroblasts and dermal papilla cells to upregulate the transcription of genes responsible for collagen and elastin synthesis.

-

Inflammatory Signaling: By reducing TNF-α levels, this compound interferes with the TNF-α signaling pathway. This pathway typically activates downstream effectors like NF-κB, which can suppress the Wnt/β-catenin signaling essential for maintaining the anagen phase.[5] Therefore, the peptide may provide indirect support to pro-growth pathways by mitigating negative inflammatory signals.

-

Keratinocyte Proliferation Pathways: The stimulation of GM-CSF production indicates an activation of cytokine signaling that governs epidermal cell growth, differentiation, and repair.[3]

Preclinical Evidence & Quantitative Data

To date, the evidence for this compound's efficacy in hair regeneration is based on in vitro studies. No large-scale clinical trials have been published specifically for this peptide in hair loss applications. The available quantitative data are summarized below.

| Parameter Measured | Cell Type | Result | Source |

| Cell Stiffness | HaCaT Keratinocytes | Increase in cell rigidity after 48h treatment (0.05-50 µg/ml) | [6] |

| Keratinocyte Density | Keratinocytes | +51% increase in 5 days | [4] |

| Keratin Production | Keratinocytes | +75% increase | [4] |

| Keratohyalin Production | Keratinocytes | +28% increase | [4] |

| TNF-α Expression | Not Specified | Decrease observed in vitro | [1][2] |

| GM-CSF Production | Keratinocytes | Stimulation observed in vitro | [3][4] |

Experimental Methodologies

The following protocols are based on published methodologies for evaluating peptide effects on skin and hair follicle components.

5.1 In Vitro Keratinocyte Proliferation and Mechanics Assay This protocol is adapted from studies evaluating the effect of this compound on immortalized human keratinocytes (HaCaT).[6]

-

Objective: To determine the effect of this compound on keratinocyte stiffness and gene expression.

-

Materials:

-

Immortalized human keratinocytes (HaCaT cell line).

-

Complete Dulbecco's Modified Eagle Medium (DMEM).

-

This compound (stock solution).

-

Cell culture plates.

-

Atomic Force Microscope (AFM).

-

RNA extraction kits and reagents for Quantitative PCR (Q-PCR).

-

-

Protocol:

-

Cell Culture: Culture HaCaT cells in complete DMEM until they reach approximately 70-80% confluency.

-

Treatment: Remove the culture medium and replace it with fresh medium containing this compound at various concentrations (e.g., 0.05, 0.5, 5, 50 µg/ml). Include a vehicle-only control group.

-

Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ humidified incubator.

-

Analysis - Cell Stiffness:

-

After 48 hours, measure keratinocyte stiffness using an AFM.

-

Obtain force-distance curves at a defined indentation depth (e.g., 200 nm) to calculate the Young's modulus, a measure of stiffness.

-

-

Analysis - Gene Expression:

-

Extract total RNA from the control and treated cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform Q-PCR to analyze the expression levels of genes related to cell structure (e.g., ACTN1, ITGB4) and ECM components (e.g., COL17A1). Normalize results to a housekeeping gene.

-

-

5.2 Ex Vivo Hair Follicle Organ Culture Model While no specific studies using this compound with this model were found, this is a standard and critical methodology for preclinical hair research, adapted from existing literature.[7][8][9]

-

Objective: To assess the effect of this compound on human hair follicle growth and viability outside the body.

-

Materials:

-

Human scalp skin samples (e.g., from facelift surgery).

-

William’s E medium, supplemented (e.g., with L-glutamine, insulin, hydrocortisone).

-

This compound.

-

24-well culture plates.

-

Dissecting microscope.

-

Digital microscope for imaging.

-

-

Protocol:

-

Follicle Isolation: Microdissect individual anagen-phase hair follicles from human scalp tissue under a dissecting microscope.

-

Culture: Place one follicle per well in a 24-well plate containing supplemented William’s E medium.

-

Treatment: Add this compound to the medium at desired concentrations. Include a control group with no peptide.

-

Incubation & Measurement: Culture the follicles for 6-10 days. At regular intervals (e.g., every 48 hours), capture digital images of each follicle and measure the change in hair shaft length from baseline.

-

Analysis: At the end of the culture period, follicles can be fixed for histological analysis to assess morphology or for immunofluorescence staining to detect markers of proliferation (e.g., Ki-67) or apoptosis.

-

Distinction from Acetyl Tetrapeptide-3

It is crucial for researchers to distinguish this compound from Acetyl Tetrapeptide-3, another peptide used in hair care formulations, as their primary reported mechanisms and supporting data differ.

| Feature | This compound | Acetyl Tetrapeptide-3 |

| Biomimicry | Mimics Thymopoietin (youth/immune hormone)[1][3] | Mimics a signal peptide for ECM remodeling[10] |

| Primary Focus | Epidermal regeneration, immune support, anti-inflammatory (TNF-α reduction)[1][2][3] | Improving hair anchoring by stimulating ECM at the dermal papilla[10][11] |

| Key Proteins | Stimulates Collagen I, Elastin[2][6] | Stimulates Collagen III, Laminins[10][12] |

| Associated Complex | Typically studied as a standalone active | Often formulated with Red Clover Extract (Biochanin A) in a complex called Capixyl™ [13] |

| Additional Action | Stimulates GM-CSF production[3] | The complex inhibits 5-α-reductase activity to reduce DHT[10] |

Conclusion and Future Research

This compound presents a compelling, multi-pronged approach to supporting the hair follicle. By enhancing the structural ECM, promoting keratinocyte proliferation, and exerting anti-inflammatory effects, it addresses several underlying factors that can compromise hair growth. The current body of evidence, while limited to in vitro studies, provides a strong rationale for its inclusion in hair regeneration research.

Future research should prioritize:

-

Ex Vivo Studies: Utilizing human hair follicle organ culture to confirm the peptide's direct effects on hair shaft elongation and hair cycle progression.

-

In Vivo Animal Studies: To evaluate efficacy and safety in a complex biological system.

-

Human Clinical Trials: To establish definitive evidence of its ability to treat hair loss conditions like androgenetic alopecia or telogen effluvium in a controlled setting.

-

Mechanism Elucidation: Further investigation into the specific cell surface receptors and intracellular signaling pathways activated by this compound.

References

- 1. us.typology.com [us.typology.com]

- 2. uk.typology.com [uk.typology.com]

- 3. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]

- 4. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]

- 5. mdpi.com [mdpi.com]

- 6. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studiosorbellini.it [studiosorbellini.it]

- 8. sryahwapublications.com [sryahwapublications.com]

- 9. Sustained Human Hair Follicle Growth Ex Vivo in a Glycosaminoglycan Hydrogel Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diviofficial.com [diviofficial.com]

- 11. uk.typology.com [uk.typology.com]

- 12. swcofusa.com [swcofusa.com]

- 13. Acetyl Tetrapeptide-3 (Explained + Products) [incidecoder.com]

Acetyl Tetrapeptide-2: A Technical Review of Its Role in Melanogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-2 (B611303) has emerged as a noteworthy peptide in the field of dermatology and cosmetic science, primarily recognized for its purported effects on skin pigmentation. This technical guide synthesizes the currently available information regarding the role of Acetyl tetrapeptide-2 in the inhibition of melanogenesis. While the overarching claim is its function as a depigmenting agent through the inhibition of tyrosinase, a comprehensive review of publicly accessible scientific literature reveals a conspicuous absence of detailed, quantitative data and in-depth mechanistic studies. This document aims to provide a thorough overview of the established principles of melanogenesis, the putative role of this compound within this framework, and to highlight the existing gaps in research that are critical for a complete technical understanding. Standardized experimental protocols relevant to the assessment of melanogenesis inhibitors are detailed to provide a methodological context for the future evaluation of this and similar compounds.

Introduction to Melanogenesis

Melanogenesis is the complex physiological process responsible for the synthesis of melanin (B1238610), the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located in melanocytes. The production of melanin is a crucial defense mechanism against the damaging effects of ultraviolet (UV) radiation. However, the overproduction or uneven distribution of melanin can lead to various hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.

The regulation of melanogenesis is intricate, involving a cascade of enzymatic reactions and signaling pathways. The key enzyme in this process is tyrosinase (TYR), which catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that can polymerize to form melanin. Other key enzymes, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), are also involved in the downstream synthesis of different types of melanin.

The expression and activity of these melanogenic enzymes are primarily regulated by the microphthalmia-associated transcription factor (MITF). MITF is considered the master regulator of melanocyte development, survival, and function. Its transcriptional activity is modulated by several signaling pathways, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway.

This compound: An Overview

This compound is a synthetic peptide with the amino acid sequence Ac-Lys-Asp-Val-Tyr.[1][2] It is often marketed as a biomimetic peptide, suggesting it mimics a naturally occurring biological molecule to produce a specific physiological effect.[1][2] In the context of skin pigmentation, it is primarily positioned as a depigmenting and lightening agent.[1][2]

The most frequently cited mechanism of action for this compound is the inhibition of tyrosinase activity.[1][2] By reducing the catalytic function of this key enzyme, the peptide is proposed to decrease the overall production of melanin, thereby leading to a lighter skin tone and a reduction in the appearance of hyperpigmented areas.[1][2]

Despite these claims, there is a significant lack of publicly available, peer-reviewed scientific studies that provide specific quantitative data on the efficacy of this compound in inhibiting melanogenesis. Critical information such as the half-maximal inhibitory concentration (IC50) for tyrosinase activity or the percentage reduction in melanin content in cell-based assays is not readily found in the scientific literature.

Key Signaling Pathways in Melanogenesis

A comprehensive understanding of the potential interaction of this compound with melanogenesis necessitates a review of the principal signaling pathways that govern this process.

The cAMP/PKA/CREB/MITF Pathway

The cyclic AMP (cAMP) signaling cascade is the most well-characterized pathway in the regulation of melanogenesis. The process is typically initiated by the binding of signaling molecules, such as alpha-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This binding activates adenylyl cyclase, which in turn elevates intracellular cAMP levels.

The increased cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of the MITF gene. As the master regulator, MITF then binds to the promoter regions of melanogenic enzyme genes, including TYR, TRP-1, and TRP-2, to upregulate their expression and thereby stimulate melanin synthesis.

While it is plausible that this compound could interfere with this pathway, there is currently no direct scientific evidence to support this hypothesis.

Quantitative Data Summary

A thorough search of scientific databases and technical literature did not yield any specific quantitative data regarding the inhibitory effects of this compound on melanogenesis. To provide a framework for the type of data required for a comprehensive evaluation, the following table structure is presented. This table is currently unpopulated due to the lack of available data.

| Assay | Cell Line/Enzyme Source | Parameter | Value for this compound | Positive Control | Reference |

| Mushroom Tyrosinase Activity Assay | Mushroom Tyrosinase | IC50 | Data Not Available | Kojic Acid: [Value] | N/A |

| Cellular Tyrosinase Activity Assay | B16F10 Mouse Melanoma Cells | % Inhibition at [X] µM | Data Not Available | Arbutin: [Value] | N/A |

| Melanin Content Assay | B16F10 Mouse Melanoma Cells | % Reduction at [X] µM | Data Not Available | Kojic Acid: [Value] | N/A |

| Gene Expression (qPCR) - TYR | Human Epidermal Melanocytes | Fold Change at [X] µM | Data Not Available | N/A | N/A |

| Gene Expression (qPCR) - TRP-1 | Human Epidermal Melanocytes | Fold Change at [X] µM | Data Not Available | N/A | N/A |

| Gene Expression (qPCR) - TRP-2 | Human Epidermal Melanocytes | Fold Change at [X] µM | Data Not Available | N/A | N/A |

| Gene Expression (qPCR) - MITF | Human Epidermal Melanocytes | Fold Change at [X] µM | Data Not Available | N/A | N/A |

Experimental Protocols

To facilitate the rigorous scientific investigation of this compound and other potential melanogenesis inhibitors, detailed methodologies for key in vitro experiments are provided below. These protocols are standard in the field and serve as a basis for generating the quantitative data necessary for a thorough technical evaluation.

Mushroom Tyrosinase Activity Assay

This assay is a primary, cell-free method to assess the direct inhibitory effect of a compound on tyrosinase activity.

-

Materials:

-

Mushroom Tyrosinase

-

L-DOPA

-

Phosphate (B84403) Buffer (pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic Acid)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare solutions of the test compound and positive control at various concentrations in phosphate buffer.

-

In a 96-well plate, add a defined volume of mushroom tyrosinase solution to each well.

-

Add the test compound or positive control solutions to the respective wells. Incubate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a defined period using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Cellular Melanin Content Assay

This cell-based assay quantifies the amount of melanin produced by melanocytes in culture after treatment with a test compound.

-

Materials:

-

B16F10 mouse melanoma cells (or other suitable melanocyte cell line)

-

Cell culture medium (e.g., DMEM with FBS and antibiotics)

-

α-MSH (or other melanogenesis stimulator)

-

Test compound (this compound)

-

Positive control (e.g., Kojic Acid)

-

Phosphate-Buffered Saline (PBS)

-

1N NaOH with 10% DMSO

-

96-well plate

-

Microplate reader

-

-

Protocol:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or positive control, along with a melanogenesis stimulator like α-MSH.

-

Incubate for a specified period (e.g., 72 hours).

-

After incubation, wash the cells with PBS.

-

Lyse the cells and solubilize the melanin by adding 1N NaOH with 10% DMSO to each well and incubating at an elevated temperature (e.g., 80°C) for 1 hour.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford) or expressed as a percentage of the control.

-

Conclusion and Future Directions

This compound is presented in the cosmetic industry as a peptide capable of inhibiting melanogenesis, primarily through the inhibition of tyrosinase. However, a thorough review of the scientific literature reveals a significant gap between these claims and the availability of robust, quantitative, and mechanistic data. To substantiate the role of this compound as a melanogenesis inhibitor, further research is imperative.

Future investigations should focus on:

-

Quantitative Efficacy: Determining the IC50 value of this compound on tyrosinase activity and quantifying its effect on melanin production in relevant cell models.

-

Mechanism of Action: Elucidating the precise molecular interactions with tyrosinase and investigating its potential effects on the upstream signaling pathways, particularly the cAMP/PKA/CREB/MITF axis.

-

Gene Expression Analysis: Assessing the impact of this compound on the mRNA and protein expression levels of key melanogenic enzymes (TYR, TRP-1, TRP-2) and the master regulator MITF.

-

Clinical Validation: Conducting well-controlled clinical trials to evaluate the efficacy and safety of this compound in treating hyperpigmentary disorders in human subjects.

Without such data, the technical and scientific understanding of this compound's role in inhibiting melanogenesis remains speculative. The protocols and pathway diagrams provided in this guide offer a clear roadmap for the necessary research to fully characterize this peptide and its potential applications in dermatology and cosmetic science.

References

Methodological & Application

Application Notes and Protocols for Acetyl Tetrapeptide-2 Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-2 (B611303), with the sequence Ac-Lys-Asp-Val-Tyr-OH, is a synthetic peptide that has garnered significant interest in the fields of cosmetics and dermatology for its anti-aging and skin-firming properties.[1][2] It is a biomimetic peptide that mimics the activity of the youth hormone thymopoietin, stimulating the production of extracellular matrix proteins such as collagen and elastin.[1][3] This document provides detailed application notes and protocols for the chemical synthesis and purification of Acetyl Tetrapeptide-2, intended for research and development purposes. Two primary synthesis methodologies, liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS), are discussed, followed by a standard purification protocol using reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

| Parameter | Liquid-Phase Synthesis (Fragment Condensation) | Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) | Purification (RP-HPLC) |

| Overall Yield | ~61% (crude) | Typically 40-60% (crude) | >90% (final product) |

| Purity (Crude) | Variable, requires purification | Variable, requires purification | - |

| Purity (Final) | ≥95% | ≥95% | ≥98.26%[4] |

| Key Reagents | Protected amino acid fragments, coupling agents (NHS, DCC), deprotection agents (TFA) | Fmoc-protected amino acids, Rink Amide resin, coupling agents (HBTU, DIEA), cleavage cocktail (TFA/TIS/H2O) | Acetonitrile, Water, Trifluoroacetic acid (TFA) |

| Synthesis Time | Several days | ~4 hours for a tetrapeptide[5] | 30-60 minutes per run |

Signaling Pathway of this compound